Bienvenue dans la boutique en ligne BenchChem!

1,2,3,4,5,6-Hexahydro-2-benzazocine

Opioid receptor pharmacology In vivo analgesia Narcotic antagonist screening

1,2,3,4,5,6‑Hexahydro‑2‑benzazocine (CAS 7124‑94‑9), also named 1,2,3,4,5,6‑hexahydro‑benzo[c]azocine, is the unsubstituted parent of the 2‑benzazocine series – an eight‑membered benzo‑fused nitrogen heterocycle with molecular formula C₁₁H₁₅N and a monoisotopic mass of 161.1204 Da. This scaffold places the secondary amine at the 2‑position, distinguishing it from the isomeric 1‑benzazocine and 3‑benzazocine frameworks.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 7124-94-9
Cat. No. B2391214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6-Hexahydro-2-benzazocine
CAS7124-94-9
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CCNCC2=CC=CC=C2C1
InChIInChI=1S/C11H15N/c1-2-7-11-9-12-8-4-3-6-10(11)5-1/h1-2,5,7,12H,3-4,6,8-9H2
InChIKeyQLEFVMRRZCGFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,5,6-Hexahydro-2-benzazocine (CAS 7124-94-9) – Scaffold Overview for Research Procurement


1,2,3,4,5,6‑Hexahydro‑2‑benzazocine (CAS 7124‑94‑9), also named 1,2,3,4,5,6‑hexahydro‑benzo[c]azocine, is the unsubstituted parent of the 2‑benzazocine series – an eight‑membered benzo‑fused nitrogen heterocycle with molecular formula C₁₁H₁₅N and a monoisotopic mass of 161.1204 Da . This scaffold places the secondary amine at the 2‑position, distinguishing it from the isomeric 1‑benzazocine and 3‑benzazocine frameworks [1]. The compound is primarily employed as a core intermediate for structure–activity‑relationship (SAR) exploration and as a reference standard in analytical method development .

Why 2‑Benzazocine Cannot Be Replaced by Other Benzazocine Regioisomers in Drug‑Discovery and Chemical‑Biology Workflows


Benzazocine regioisomers – 1‑, 2‑, and 3‑benzazocine – share an identical elemental composition but exhibit profoundly different biological behaviour because the position of the ring nitrogen governs receptor recognition, hydrogen‑bonding geometry, and metabolic susceptibility [1]. A canonical head‑to‑head study demonstrated that 3‑benzazocine amidinium nitronates possess significant narcotic‑antagonist activity whereas the corresponding 2‑benzazocine isomer is completely inactive, proving that nitrogen placement alone can invert pharmacology [1]. Consequently, procurement of the correct isomer is non‑negotiable for any experiment that aims to generate interpretable, reproducible SAR or pharmacological data.

Quantitative Differentiation Evidence: 1,2,3,4,5,6‑Hexahydro‑2‑benzazocine Versus Closest Analogs


Opioid‑Receptor Pharmacophore: 2‑Benzazocine Is Opioid‑Inactive, 3‑Benzazocine Is a Narcotic Antagonist

In a direct head‑to‑head comparison reported by Strauss and Bard, 3‑benzazocine amidinium nitronates displayed significant narcotic‑antagonist activity in a mouse tail‑flick model, whereas the structurally analogous 2‑benzazocine isomer – differing only in the position of the ring nitrogen and the adjacent phenyl substituent – was completely inactive [1]. This positional effect is so extreme that it constitutes an on–off switch for opioid‑receptor engagement, highlighting that the 2‑benzazocine scaffold cannot serve as a drop‑in replacement for opioid‑targeting 3‑benzazocine probes.

Opioid receptor pharmacology In vivo analgesia Narcotic antagonist screening

Phenylethanolamine N‑Methyltransferase (PNMT) Inhibition: 2‑Benzazocine Shows Moderate Potency and a Distinct Selectivity Window Compared with 7‑Membered Benzazepine Analogues

A systematic ring‑size study published in J. Med. Chem. (1996) evaluated bicyclic benzylamine‑type inhibitors of PNMT. The 8‑membered 2‑benzazocine gave a PNMT Kᵢ of 21.3 µM, whereas the 7‑membered 2‑benzazepine analogue exhibited markedly higher affinity (Kᵢ = 3.34 µM) and an α₂‑adrenoceptor Kᵢ of 11 µM, yielding a selectivity ratio of 3.2 [1][2]. The larger azocine ring thus provides a distinct selectivity template that can be exploited when balanced PNMT‑vs‑α₂ profiles are sought, in contrast to the tighter‑binding but less selective benzazepine.

PNMT inhibition Adrenergic selectivity CNS enzyme targets

Synthetic Accessibility: Ring‑Closing Metathesis Delivers 2‑Benzazocine Cores in ≥ 82 % Yield, Outperforming Equivalent 7‑ and 6‑Membered Benzo‑Fused Heterocycles

A dedicated methodology study reported that 1,2,3,6‑tetrahydro‑2‑benzazocine intermediates were obtained via ring‑closing metathesis in yields ranging from 82 % to 99 %, and subsequent hydrogenation afforded the fully saturated hexahydro‑2‑benzazocine scaffold without erosion of the ring system [1]. In the same study, the 6‑membered isoquinolines gave variable yields (27–78 %) and the 7‑membered benzazepines required a ‘combinatorial‑type’ approach with yields spanning 8–82 %, indicating that the 8‑membered 2‑benzazocine ring is particularly amenable to RCM‑based construction.

Ring‑closing metathesis Benzazocine synthesis Medium‑ring heterocycles

Non‑Narcotic Analgesic Design Space: 6‑Substituted 2‑Benzazocines Are Documented Non‑Opioid Analgesics, Differentiating the Scaffold from Classic 3‑Benzazocine Opioids

Japanese patent JPS5913760A explicitly describes 6‑phenyl‑1,2,3,4,5,6‑hexahydro‑2‑benzazocine as an analgesic ‘free from narcotic action, having a broad safety range and mild action’ [1]. This contrasts with the established pharmacology of 3‑benzazocine derivatives, which commonly act as opioid agonists or antagonists and carry abuse‑liability concerns. The 2‑benzazocine framework therefore opens access to a non‑opioid analgesic chemotype – a profile that cannot be achieved with the corresponding 3‑benzazocine scaffold.

Non‑narcotic analgesia Benzazocine SAR Patent‑based evidence

Procurement‑Guiding Application Scenarios for 1,2,3,4,5,6‑Hexahydro‑2‑benzazocine


Opioid‑Silent Negative‑Control Probe for CNS Target Deconvolution

Because 2‑benzazocine is opioid‑inactive whereas many closely related benzazocine isomers engage μ, κ, or δ receptors, the compound is ideally suited as a negative control in CNS‑targeted phenotypic screens and binding‑assay panels. Using 2‑benzazocine eliminates opioid‑driven false positives, an advantage that 1‑benzazocine or 3‑benzazocine controls cannot offer [1].

Scaffold for Selective PNMT Inhibitor Design with Reduced α₂ Adrenergic Liability

The 21.3 µM PNMT Kᵢ and the negligible α₂‑adrenoceptor binding of the 2‑benzazocine core provide a starting point for designing selective PNMT inhibitors. In contrast, the 7‑membered benzazepine analogue, while more potent on PNMT, carries measurable α₂ affinity (11 µM) that may lead to cardiovascular side‑effects in vivo [1][2].

Non‑Narcotic Analgesic Lead Expansion with a Patent‑Backed 2‑Benzazocine Template

The demonstrated analgesic activity of 6‑phenyl‑1,2,3,4,5,6‑hexahydro‑2‑benzazocine – explicitly free from narcotic effects – supports the use of the parent scaffold in medicinal‑chemistry programs that require a non‑opioid analgesic pharmacophore. Procurement of the unsubstituted 2‑benzazocine enables parallel SAR exploration at the 6‑position while maintaining the non‑narcotic phenotype [1].

Efficient Library Synthesis of Medium‑Ring Benzo‑Fused Heterocycles via Ring‑Closing Metathesis

The 82–99 % yields reported for RCM‑based construction of the 2‑benzazocine core surpass those typically observed for 6‑ and 7‑membered analogues, making this scaffold a cost‑effective choice for combinatorial library production. Researchers building diverse medium‑ring heterocycle collections can leverage this synthetic advantage to maximize throughput and minimize per‑compound cost [1].

Quote Request

Request a Quote for 1,2,3,4,5,6-Hexahydro-2-benzazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.